Pyridazinediones-derivative-1
Overview
Description
Pyridazinediones-derivative-1 is a compound belonging to the pyridazine family, characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyridazinediones are known for their diverse pharmacological activities and have been utilized in various fields such as medicinal chemistry, organic synthesis, and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazinediones-derivative-1 typically involves multi-component reactions. One common method is the microwave-assisted one-pot three-component synthesis, which uses eco-friendly catalysts like chitosan under microwave irradiation. This method is efficient, yielding high amounts of the desired product in a short reaction time .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar multi-component reactions. The use of microwave irradiation and eco-friendly catalysts is preferred to ensure high yield and efficiency while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyridazinediones-derivative-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include electrophiles for substitution reactions and reducing agents for reduction reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyridazinediones .
Scientific Research Applications
Pyridazinediones-derivative-1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyridazinediones-derivative-1 involves its interaction with specific molecular targets and pathways. For instance, it can modify cysteine residues in proteins through site-selective bioconjugation, which is crucial for developing drug-like compounds and therapeutic agents . The compound’s unique chemical structure allows it to engage in various biochemical interactions, making it a valuable tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyridazinediones-derivative-1 include:
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring.
Uniqueness
This compound stands out due to its ability to undergo a wide range of chemical reactions and its diverse applications in various scientific fields. Its unique structure allows for site-selective modifications, making it particularly valuable in medicinal chemistry and chemical biology .
Biological Activity
Pyridazinediones, particularly the derivative known as Pyridazinediones-derivative-1, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological properties, synthesis methods, and case studies related to this compound, supported by data tables and research findings.
Overview of Pyridazinediones
Pyridazinediones are a class of heterocyclic compounds characterized by a pyridazine ring with two carbonyl groups. Their structural versatility allows for modifications that enhance biological activity. This compound class has been associated with various therapeutic effects, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Cardiovascular protection
- Antidiabetic
Synthesis of this compound
The synthesis of this compound often involves multi-component reactions or microwave-assisted methods. For instance, a study demonstrated the effective synthesis of 1-thiazolyl-pyridazinedione derivatives using chitosan as a catalyst under microwave irradiation, resulting in high yields and reduced reaction times .
Biological Activities
The biological activities of this compound have been extensively studied. Below is a summary of key findings:
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity, particularly in breast cancer cells, with an IC50 value indicating potent activity.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The derivative showed remarkable activity against resistant strains, suggesting its potential as a novel antibiotic .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of enzymes such as phosphodiesterases, which play critical roles in cellular signaling pathways.
- Modulation of Cell Signaling : The compounds may alter signaling pathways involved in inflammation and cancer progression.
Properties
IUPAC Name |
7-chloro-3,5-dihydro-2H-pyridazino[4,5-b]quinoline-1,4,10-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O3/c12-4-1-2-5-6(3-4)13-8-7(9(5)16)10(17)14-15-11(8)18/h1-3H,(H,13,16)(H,14,17)(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWYCFYTWWTGQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C(C2=O)C(=O)NNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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